N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide
Description
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with nitro groups, a methoxyphenyl group, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Properties
CAS No. |
94852-25-2 |
|---|---|
Molecular Formula |
C21H12N4O9 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4,5,7-trinitro-9-oxofluorene-2-carboxamide |
InChI |
InChI=1S/C21H12N4O9/c1-34-13-4-2-11(3-5-13)22-21(27)10-6-14-18(16(7-10)24(30)31)19-15(20(14)26)8-12(23(28)29)9-17(19)25(32)33/h2-9H,1H3,(H,22,27) |
InChI Key |
CLGNTTGQJYDQIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by the introduction of the methoxyphenyl group and the carboxamide functionality. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and the carboxamide functionality play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, its structural features allow it to interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)-4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
4-Methoxyphenyl-1H-indole: Contains a methoxyphenyl group but with an indole backbone.
4-Methoxyphenyl-1H-imidazole: Contains a methoxyphenyl group but with an imidazole backbone.
These compounds share some structural similarities but differ in their functional groups and overall reactivity, highlighting the unique properties of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
